molecular formula C13H14ClN3O3S3 B2368726 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 900001-52-7

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2368726
CAS No.: 900001-52-7
M. Wt: 391.9
InChI Key: JZRZXLHXRFGMEQ-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Death-Associated Protein Kinase 1 (DAPK1) source . DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a critical role in mediating diverse cellular processes, including apoptosis, autophagy, and inflammatory signaling source . Its dysregulation has been implicated in the pathogenesis of several neurological disorders, most notably ischemic and hemorrhagic stroke, where it contributes to neuronal death, as well as in Alzheimer's disease source . Consequently, this inhibitor serves as an essential pharmacological tool for elucidating the specific physiological and pathophysiological functions of DAPK1 in cellular and animal models of disease. Its high selectivity enables researchers to dissect DAPK1's signaling pathways from those of closely related kinases, providing crucial insights for target validation and the development of novel therapeutic strategies for stroke and neurodegenerative conditions.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S3/c14-10-1-2-11(22-10)23(19,20)17-6-3-9(4-7-17)12(18)16-13-15-5-8-21-13/h1-2,5,8-9H,3-4,6-7H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRZXLHXRFGMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A piperidine ring
  • A thiazole moiety
  • A chlorothiophene sulfonyl group

The presence of these functional groups suggests diverse chemical reactivity and potential interactions with biological targets, particularly enzymes involved in disease processes.

Research indicates that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide exhibit significant biological activity, notably as lysyl oxidase inhibitors . Lysyl oxidase is an enzyme implicated in cancer metastasis and fibrosis, making it a promising target for therapeutic intervention. The compound's mechanism likely involves binding to the active site of lysyl oxidase, inhibiting its activity and thereby affecting collagen cross-linking and tumor progression .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Enzyme Inhibition

  • Lysyl Oxidase Inhibition : Related compounds have demonstrated effective inhibition with IC50 values indicating activity at low concentrations. For instance, a structurally similar compound showed an IC50 value of 19 μM against lysyl oxidase.
  • Potential Anti-Cancer Properties : The compound's structural features suggest it may have anti-cancer properties, potentially through the modulation of tumor microenvironments influenced by lysyl oxidase activity.

Comparative Analysis with Similar Compounds

A comparison of structurally related compounds reveals varying biological activities:

Compound NameStructure FeaturesBiological Activity
5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanaminePiperidine, thiopheneInhibitor of lysyl oxidase (IC50 = 19 μM)
N-(Thiazol-2-yl)-4-(4-chlorothiophen-2-yl)carboxamideThiazole, chlorothiophenePotential anti-cancer activity
4-Amino-N-(thiazol-2-yl)benzamideThiazole, benzamideAntitumor properties

These comparisons highlight the versatility of thiophene and thiazole derivatives in drug discovery .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Silico Studies : Computational methods have been employed to predict the binding affinity of the compound to various targets, including lysyl oxidase. These studies suggest favorable interactions that warrant further experimental validation .
  • Experimental Validation : Laboratory experiments have confirmed the inhibitory effects on lysyl oxidase, supporting the hypothesis that structural modifications can enhance biological activity. For instance, modifications to the thiazole and piperidine components have been shown to affect potency significantly.

Q & A

What are the key challenges in synthesizing 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, and how can they be methodologically addressed?

Level: Advanced
Answer:
Synthesis challenges include regioselective sulfonylation of the thiophene ring, coupling the thiazole-2-amine to the piperidine carboxamide, and ensuring stability of reactive intermediates.

  • Regioselective Sulfonylation: Use protecting groups (e.g., Boc for piperidine nitrogen) to direct sulfonylation at the 5-chlorothiophen-2-yl position. Microwave-assisted synthesis can enhance reaction efficiency .
  • Amide Coupling: Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert conditions to minimize hydrolysis. Monitor reaction progress via TLC with ninhydrin staining .
  • Intermediate Stability: Use low-temperature conditions (-20°C) for sulfonyl chloride intermediates to prevent decomposition .

How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

Level: Basic
Answer:
Critical techniques include:

  • 1H/13C NMR: Assign aromatic protons (δ 7.2–7.8 ppm for thiophene/thiazole) and piperidine protons (δ 3.0–4.0 ppm). Compare with reference spectra of related sulfonamide-thiazole hybrids .
  • HRMS: Confirm molecular formula (C13H13ClN3O3S2) with <2 ppm mass error.
  • X-ray Crystallography: Resolve sulfonyl-thiophene torsion angles to confirm spatial orientation, as seen in structurally analogous piperidine-carboxamides .

What computational strategies are recommended for predicting the biological targets of this compound?

Level: Advanced
Answer:

  • Molecular Docking: Use AutoDock Vina to screen against kinase domains (e.g., CDK7, EGFR) due to structural similarity to thiazole-containing inhibitors .
  • QSAR Modeling: Train models on datasets of sulfonamide derivatives with known IC50 values for antimicrobial or anticancer activity .
  • ADMET Prediction: SwissADME or pkCSM can assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted applications .

How should researchers design experiments to validate the compound’s enzyme inhibition potential?

Level: Basic
Answer:

  • In Vitro Assays: Use fluorogenic substrates (e.g., Z-LYTE™ kits) for kinases or proteases. Include positive controls (e.g., staurosporine for kinases) .
  • IC50 Determination: Perform dose-response curves (1 nM–100 µM) in triplicate, using GraphPad Prism for nonlinear regression analysis .
  • Selectivity Profiling: Test against a panel of 50+ enzymes via Eurofins Panlabs® to identify off-target effects .

What strategies can mitigate discrepancies in biological activity data across studies?

Level: Advanced
Answer:

  • Standardize Assay Conditions: Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and cell passage number .
  • Batch Purity Verification: Use HPLC (≥95% purity) and LC-MS to confirm compound integrity. Impurities >2% can skew IC50 values .
  • Meta-Analysis: Apply Cochrane Review methods to aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL .

What retrosynthetic approaches are optimal for derivatizing the piperidine-4-carboxamide core?

Level: Advanced
Answer:

  • Core Disconnection: Split into (a) 5-chlorothiophene-2-sulfonyl chloride, (b) thiazol-2-amine, and (c) piperidine-4-carboxylic acid.
  • Derivatization Sites:
    • Piperidine Nitrogen: Alkylate with propargyl bromide for click chemistry modifications .
    • Thiazole C5: Introduce halogens (e.g., Br) via electrophilic substitution for cross-coupling reactions (Suzuki-Miyaura) .

How can researchers assess the compound’s pharmacokinetic properties in preclinical models?

Level: Basic
Answer:

  • Plasma Stability: Incubate with mouse plasma (37°C, 1 hr), quantify via LC-MS/MS. <20% degradation indicates suitability for in vivo studies .
  • Caco-2 Permeability: Measure Papp values (>1 × 10⁻⁶ cm/s suggests oral bioavailability) .
  • Microsomal Metabolism: Use human liver microsomes + NADPH to calculate intrinsic clearance (Clint) .

What analytical methods are critical for quantifying this compound in biological matrices?

Level: Basic
Answer:

  • LC-MS/MS: Optimize MRM transitions (e.g., m/z 356 → 238 for quantification). Use deuterated internal standards (e.g., d4-piperidine analog) .
  • Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) for plasma/brain homogenates .

How can structure-activity relationship (SAR) studies guide optimization of this compound?

Level: Advanced
Answer:

  • Thiophene Modifications: Replace 5-Cl with CF3 to enhance electron-withdrawing effects, improving kinase binding .
  • Piperidine Substituents: Introduce methyl groups at C3 to restrict ring conformation, potentially boosting potency 2–5-fold .
  • Sulfonyl Linker: Replace with carbonyl to reduce metabolic liability, as seen in related carboxamide derivatives .

What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Level: Advanced
Answer:

  • Anticancer: NCI-60 cell line panel followed by PDX (patient-derived xenograft) models with bioluminescent monitoring .
  • Antimicrobial: Murine thigh infection model (e.g., MRSA) with q.d. dosing (10 mg/kg, IV) .
  • Neuroinflammation: LPS-induced microglial activation in C57BL/6 mice, measuring TNF-α via ELISA .

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